3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile is a complex organic compound notable for its unique chemical structure and potential applications in medicinal chemistry. This compound features a cyclopropanesulfonyl group attached to a diazepane ring, which is further linked to a benzonitrile moiety. The presence of these functional groups suggests possible interactions with biological targets, making it of interest in various scientific fields.
3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile belongs to the class of organic compounds known as nitriles, characterized by the presence of a cyano group (-C≡N). Its structural complexity places it within the category of heterocyclic compounds due to the incorporation of nitrogen atoms in its diazepane structure.
The synthesis of 3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile typically involves multi-step reactions starting from readily available precursors.
The reaction conditions (temperature, pressure, and time) are crucial for optimizing yield and purity. Purification methods such as recrystallization or chromatography are typically employed to isolate the final product.
The molecular structure of 3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O2S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile |
| InChI Key | InChI=1S/C15H20N2O2S/c1-2-5-10(6-3-7-11)13(16)17(18)8-12(14)9-15/h3,5,7,10H,2,4,8H2,1H3 |
| Canonical SMILES | C(C(=N)C1=CC=C(C=C1)C#N)N2CCCN(C2)S(=O)(=O)C3CC3 |
This structure highlights the connectivity between the cyclopropanesulfonyl group and the diazepane ring linked to the benzonitrile .
3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile can participate in several chemical reactions:
The specific conditions for these reactions vary based on desired products and may require careful monitoring of temperature and reactant concentrations to ensure successful outcomes.
The mechanism of action for 3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile involves its interaction with specific biological targets such as enzymes or receptors.
Upon administration, this compound may bind to target proteins or enzymes, modulating their activity through competitive inhibition or allosteric modulation. This interaction can lead to downstream effects relevant to therapeutic applications.
Relevant data regarding these properties are essential for handling and application in laboratory settings .
3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile has potential applications in:
Research into this compound may yield significant insights into its therapeutic potential and broaden its applications within pharmaceutical sciences .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1